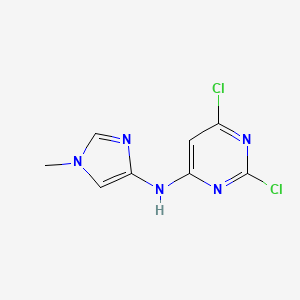

2,6-Dichloro-N-(1-methyl-1H-imidazol-4-yl)pyrimidin-4-amine

Descripción general

Descripción

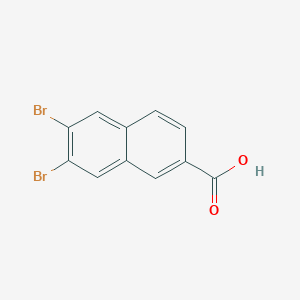

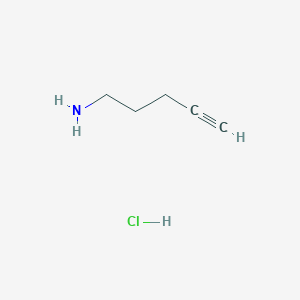

“2,6-Dichloro-N-(1-methyl-1H-imidazol-4-yl)pyrimidin-4-amine” is an organic compound that belongs to the class of 1,2,4-trisubstituted imidazoles . These are imidazoles in which the imidazole ring is substituted at positions 1, 2, and 3 . The molecular formula of this compound is C8H7Cl2N5 .

Molecular Structure Analysis

The molecular structure of “2,6-Dichloro-N-(1-methyl-1H-imidazol-4-yl)pyrimidin-4-amine” consists of an imidazole ring substituted at positions 1, 2, and 3 . The average mass of this compound is 244.081 Da, and the monoisotopic mass is 243.007858 Da .Aplicaciones Científicas De Investigación

Heterocyclic Compound Significance

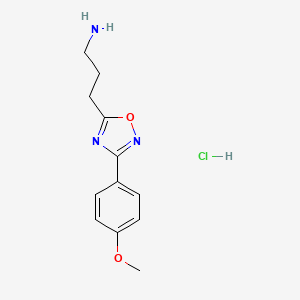

Compounds featuring heterocyclic structures, including pyrimidine derivatives like 2,6-Dichloro-N-(1-methyl-1H-imidazol-4-yl)pyrimidin-4-amine, play a crucial role in various scientific research fields. Their significance stems from the unique properties conferred by the heterocyclic framework, which enables a broad spectrum of biological and chemical activities. This versatility makes them particularly valuable in the development of optical sensors and in exploring their pharmacological potentials.

Optical Sensing and Biological Applications

A comprehensive review highlights the utility of pyrimidine derivatives in creating optical sensors due to their ability to engage in both coordination and hydrogen bonding. This dual capability enhances their suitability as sensing probes in various applications, spanning environmental monitoring to biomedical diagnostics. Moreover, the biological relevance of these compounds is underscored by their involvement in medicinal chemistry, where their structural features are harnessed for therapeutic purposes (Jindal & Kaur, 2021).

Synthetic Methodologies and Drug Design

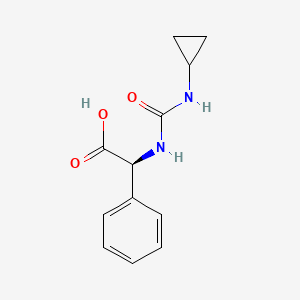

The exploration of synthetic strategies for constructing pyrimidine and imidazole scaffolds reveals their potential in drug discovery. Specifically, the design and synthesis of p38α MAP kinase inhibitors, employing pyrimidine and imidazole frameworks, demonstrate the strategic manipulation of these heterocycles to enhance drug selectivity and efficacy. Such endeavors not only advance our understanding of kinase inhibition but also pave the way for developing new therapeutic agents (Scior et al., 2011).

Anti-Inflammatory and Anti-Tumor Potential

Research synthesizing and evaluating the anti-inflammatory and anti-tumor activities of pyrimidine derivatives illuminates their pharmacological promise. These studies systematically investigate the structure-activity relationships (SARs) of various pyrimidine analogs, uncovering potent anti-inflammatory and antitumor candidates. Such insights are invaluable for guiding future drug development efforts aimed at combating inflammation and cancer (Rashid et al., 2021).

Mecanismo De Acción

Target of Action

It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities and can interact with various targets .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological activities .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

It is known that imidazole is a highly soluble compound, which could potentially influence the bioavailability of this compound .

Result of Action

Imidazole derivatives are known to exhibit a range of biological activities, suggesting that they can have diverse effects at the molecular and cellular level .

Action Environment

The solubility of imidazole compounds suggests that they may be influenced by the polarity of their environment .

Propiedades

IUPAC Name |

2,6-dichloro-N-(1-methylimidazol-4-yl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2N5/c1-15-3-7(11-4-15)13-6-2-5(9)12-8(10)14-6/h2-4H,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJJQPGJBXAHTJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)NC2=CC(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60855634 | |

| Record name | 2,6-Dichloro-N-(1-methyl-1H-imidazol-4-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60855634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1208893-80-4 | |

| Record name | 2,6-Dichloro-N-(1-methyl-1H-imidazol-4-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60855634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3R,4S,5S,6R)-2-[[(3R,8R,10R,12S,13S,14S,17S)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1401499.png)